5-HT2B Receptor Antagonist Potency and Selectivity Profile of a 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Derivative
A derivative of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (MW 297.4, cLogP 2.04) exhibited potent 5-HT2B receptor binding affinity with an IC50 of 22±9.0 nM and functional cellular antagonist activity with an IC50 of 54 nM [1]. In selectivity profiling against 161 GPCRs, this compound was negative for all agonist screens and negative for all antagonist screens except 5-HT2B, demonstrating exceptional receptor selectivity [1]. Further broad profiling against 302 kinases, MAO-A/MAO-B, acetylcholinesterase, multiple transporters (serotonin, dopamine, norepinephrine, OCT1/2, BSEP, BCRP, P-gp, MATE1/2-K, MRP2, OAT1/3, OATP1B1/1B3), COX1/COX2, and PDE3A/PDE4D2 was entirely negative, confirming minimal off-target liability [1].
| Evidence Dimension | 5-HT2B receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 22±9.0 nM |
| Comparator Or Baseline | Negative for all other 161 GPCRs screened |
| Quantified Difference | >100-fold selectivity over non-5-HT2B GPCRs |
| Conditions | Radioligand binding assay; GPCR agonist/antagonist screen panel of 161 receptors |
Why This Matters
This level of GPCR selectivity minimizes confounding pharmacology in target validation studies, enabling cleaner interpretation of 5-HT2B-mediated effects and reducing attrition risk in early drug discovery.
- [1] PMC6322411 / Journal of Alzheimer's Disease, 2024, 98, jad240063. Table 1: Pharmacological profile of a 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivative. View Source
